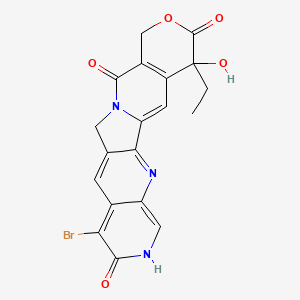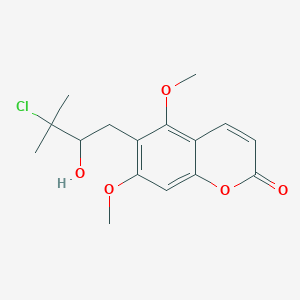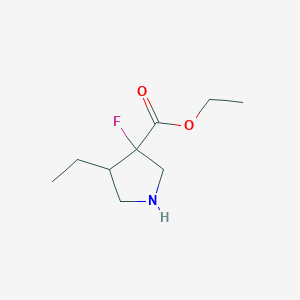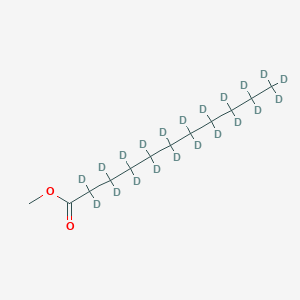![molecular formula C14H24O2 B12311397 [7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)
[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(Hidroximetil)-1-metil-4-propan-2-il-8-biciclo[3.2.1]oct-6-enil]metanol es un compuesto orgánico complejo con la fórmula molecular C₁₄H₂₄O₂ . Este compuesto se caracteriza por su estructura bicíclica, que incluye un grupo hidroximetil y un grupo propan-2-il. Es un isómero estereoisómero de la Drechslerine A y se encuentra en el taxón Pyrenophora dematioidea .
Métodos De Preparación
La síntesis de [7-(Hidroximetil)-1-metil-4-propan-2-il-8-biciclo[3.2.1]oct-6-enil]metanol se puede lograr a través de varias rutas sintéticas. Un método común involucra la anulación (3 + 2) de ciclopropenos con aminociclopropanos . Esta reacción puede ser catalizada utilizando un catalizador fotoredox orgánico o de iridio bajo irradiación LED azul, obteniendo buenos resultados para una amplia gama de derivados de ciclopropeno y ciclopropil anilina . La reacción es altamente diastereoselectiva cuando se utilizan difluorociclopropenos junto con un sustituyente removible en la ciclopropil anilina .
Análisis De Reacciones Químicas
[7-(Hidroximetil)-1-metil-4-propan-2-il-8-biciclo[3.2.1]oct-6-enil]metanol experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroximetil puede conducir a la formación de un ácido carboxílico, mientras que la reducción puede producir un alcohol .
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología, se estudia por sus posibles actividades biológicas e interacciones con diversas enzimas y receptores. En medicina, se investiga por sus posibles efectos terapéuticos, incluido su papel como precursor para el desarrollo de fármacos. En la industria, se utiliza en la síntesis de productos químicos y materiales especiales .
Mecanismo De Acción
El mecanismo de acción de [7-(Hidroximetil)-1-metil-4-propan-2-il-8-biciclo[3.2.1]oct-6-enil]metanol implica su interacción con objetivos y vías moleculares específicos. El grupo hidroximetil puede participar en enlaces de hidrógeno y otras interacciones con enzimas y receptores, influyendo en su actividad. La estructura bicíclica del compuesto también contribuye a sus propiedades de unión únicas y sus efectos biológicos .
Comparación Con Compuestos Similares
[7-(Hidroximetil)-1-metil-4-propan-2-il-8-biciclo[3.2.1]oct-6-enil]metanol se puede comparar con otros compuestos similares, como los alcaloides de tropano, que también poseen una estructura bicíclica y muestran una amplia gama de actividades biológicas . La singularidad de este compuesto radica en su estereoquímica específica y la presencia de los grupos hidroximetil y propan-2-il, que lo diferencian de otros compuestos bicíclicos .
Propiedades
IUPAC Name |
[7-(hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-9(2)11-4-5-14(3)10(7-15)6-12(11)13(14)8-16/h6,9,11-13,15-16H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRQEYCIOPEQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C=C2CO)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)




![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)



